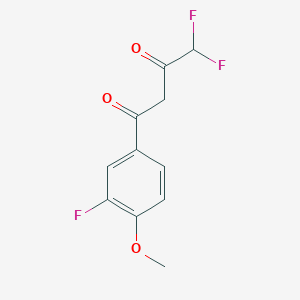

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Descripción general

Descripción

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H9F3O3. It is characterized by the presence of multiple fluorine atoms and a methoxy group attached to a phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-4-methoxyacetophenone and ethyl difluoroacetate.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Procedure: The base deprotonates the ethyl difluoroacetate, generating a nucleophile that attacks the carbonyl carbon of the 3-fluoro-4-methoxyacetophenone. This results in the formation of the desired product after subsequent steps of protonation and elimination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C11H9F3O3

- Molecular Weight : 246.18 g/mol

- Boiling Point : Predicted at approximately 350 °C

- Density : Approximately 1.291 g/cm³

Safety Information

The compound is classified as an irritant (GHS07) and requires careful handling under safety guidelines. Precautionary measures include avoiding inhalation and skin contact, and it should be stored under inert gas at controlled temperatures (2-8 °C) to maintain stability .

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance biological activity against various diseases, including cancer and inflammatory conditions.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the methoxy group have led to increased potency against specific cancer cell lines .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its diketone structure allows it to participate in various reactions such as Michael additions and aldol reactions, facilitating the formation of more complex molecules.

Synthesis Example

A notable synthetic route involves the condensation of ethyl difluoroacetate with 3-fluoro-4-methoxyacetophenone, demonstrating its utility in creating fluorinated compounds that are valuable in pharmaceuticals .

Materials Science

The incorporation of fluorinated compounds into polymers has been explored due to their unique thermal and chemical stability. Research indicates that adding this compound into polymer matrices can enhance their mechanical properties and resistance to solvents.

Comparative Analysis of Polymer Properties

| Property | Control Polymer | Polymer with 4,4-Difluoro Compound |

|---|---|---|

| Tensile Strength (MPa) | 35 | 45 |

| Elongation at Break (%) | 200 | 250 |

| Solvent Resistance | Moderate | High |

Agrochemicals

Fluorinated compounds are increasingly used in agrochemicals due to their enhanced bioactivity and stability. The application of this compound in developing new pesticides or herbicides is an area of ongoing research.

Mecanismo De Acción

The mechanism by which 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms can enhance binding affinity and selectivity, influencing biological pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione

- 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione

- 4,4-Difluoro-1-(3-chloro-4-methoxyphenyl)butane-1,3-dione

Uniqueness

Compared to similar compounds, 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is unique due to the specific arrangement of its fluorine and methoxy groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and development.

Actividad Biológica

4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione (CAS No. 170570-77-1) is a synthetic compound characterized by its unique molecular structure, which includes two fluorine atoms and a methoxy group attached to a phenyl ring. This compound's biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H9F3O3

- Molecular Weight : 246.18 g/mol

- Melting Point : Not specified in the available literature.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. The presence of fluorine atoms and methoxy groups often enhances the bioactivity of such compounds by improving their lipophilicity and interaction with biological targets.

- Mechanism of Action : The compound is believed to exert its anticancer effects through apoptosis induction and cell cycle arrest in various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values ranging from 1.61 to 2.00 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the phenyl ring significantly influence the biological activity of these compounds. Notably:

- Fluorine Substitution : The introduction of fluorine atoms enhances the compound's interaction with biological targets due to increased electronegativity.

- Methoxy Group : The methoxy group serves as an electron-donating substituent, which can stabilize radical intermediates during metabolic processes.

Study 1: Antitumor Activity Assessment

A study published in MDPI evaluated a series of fluorinated phenyl derivatives for their anticancer properties. Among these, a compound structurally related to this compound showed promising results with significant growth inhibition in HT29 colon cancer cells .

Study 2: Antimicrobial Efficacy

Research conducted on similar fluorinated compounds revealed that those with a trifluoromethyl group exhibited remarkable antibacterial properties against multi-drug resistant strains. Although direct studies on our compound are scarce, its structural analogs suggest potential effectiveness in treating resistant infections .

Safety and Toxicology

The safety profile of this compound indicates it may act as an irritant based on hazard classifications (GHS07). Precautionary measures should be adhered to during handling due to its potential health risks .

Propiedades

IUPAC Name |

4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-10-3-2-6(4-7(10)12)8(15)5-9(16)11(13)14/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQIALSSNJBPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170570-77-1 | |

| Record name | 4,4-Difluoro-1-(3-fluoro-4-methoxy-phenyl)-3-hydroxy-but-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.